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Compound of Interest

Compound Name: XL413 hydrochloride

Cat. No.: B560038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation,

making it a compelling target for anticancer therapies. Inhibition of CDC7 can lead to cell cycle

arrest and apoptosis in tumor cells, which often exhibit high replicative stress. XL413
hydrochloride (also known as BMS-863233) is a potent and selective CDC7 inhibitor. This

guide provides an objective comparison of XL413 hydrochloride with other novel CDC7

inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool

compounds for their studies.

Quantitative Data Comparison
The following table summarizes the key quantitative data for XL413 hydrochloride and a

selection of novel CDC7 inhibitors. Direct comparison of cellular potencies should be

interpreted with caution due to variations in experimental conditions and cell lines used across

different studies.
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Inhibitor Target(s)
IC50 (nM) -
CDC7

Other
Kinase IC50
(nM)

Cellular
Potency
(GI50/IC50)

Key
Features

XL413

hydrochloride
CDC7

3.4[1][2][3][4]

[5]

CK2: 215,

PIM1: 42[1]

118 nM

(MDA-MB-

231T), 140

nM (COLO

205)[6]

Potent and

selective

ATP-

competitive

inhibitor.[1]

TAK-931

(Simurosertib

)

CDC7 <0.3[1][7]

>120-fold

selective over

308 other

kinases[1][7]

EC50 range:

29.1 nM to

>30 µM in

246 cell

lines[7]

Orally active,

selective, and

ATP-

competitive

inhibitor.[1]

PHA-767491 CDC7, CDK9 10[5][8][9] CDK9: 34[5]

Average

IC50: 3.17

µM across 61

human cell

lines[8]

Dual

CDC7/CDK9

inhibitor.[5]

Schrödinger's

Inhibitors
CDC7 Picomolar

Highly

selective
Not specified

Preclinical

candidates

with high

potency.[2]

LY3143921 CDC7 Not specified Not specified

Favorable

pre-clinical

anti-cancer

activity[10]

Orally

administered,

ATP-

competitive

inhibitor.[10]

Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the action of these inhibitors and their evaluation, the

following diagrams illustrate the CDC7 signaling pathway and a general experimental workflow

for inhibitor benchmarking.
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Caption: CDC7 Signaling Pathway in DNA Replication Initiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2761190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2761190/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3103
https://www.benchchem.com/product/b560038#benchmarking-xl413-hydrochloride-against-novel-cdc7-inhibitors
https://www.benchchem.com/product/b560038#benchmarking-xl413-hydrochloride-against-novel-cdc7-inhibitors
https://www.benchchem.com/product/b560038#benchmarking-xl413-hydrochloride-against-novel-cdc7-inhibitors
https://www.benchchem.com/product/b560038#benchmarking-xl413-hydrochloride-against-novel-cdc7-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

